molecular formula C15H21N3 B1465472 1-[4-(4,5-Dihydro-1H-imidazol-2-yl)benzyl]piperidine CAS No. 912770-49-1

1-[4-(4,5-Dihydro-1H-imidazol-2-yl)benzyl]piperidine

Cat. No. B1465472
CAS RN: 912770-49-1
M. Wt: 243.35 g/mol
InChI Key: HAVZHDUQJKLRIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4,5-Dihydro-1H-imidazol-2-yl)benzyl]piperidine (1-DIBP) is a synthetic molecule that has been studied for its potential use in a variety of scientific applications. It is a heterocyclic compound and is composed of an imidazole ring and an aromatic ring, connected by an alkyl chain. 1-DIBP has been studied for its ability to interact with proteins and enzymes, and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

1-[4-(4,5-Dihydro-1H-imidazol-2-yl)benzyl]piperidine has been studied for its potential use in a variety of scientific research applications. It has been found to be a useful tool in the study of protein-protein interactions, as well as enzyme-substrate interactions. It has also been used to study the structure and function of enzymes and to study the mechanism of action of drugs.

Mechanism of Action

1-[4-(4,5-Dihydro-1H-imidazol-2-yl)benzyl]piperidine is believed to act as an inhibitor of protein-protein interactions, as well as enzyme-substrate interactions. It is thought to bind to the active site of the enzyme, which prevents the enzyme from binding to its substrate. This inhibition of enzyme activity can be used to study the structure and function of enzymes, as well as the mechanism of action of drugs.
Biochemical and Physiological Effects
1-[4-(4,5-Dihydro-1H-imidazol-2-yl)benzyl]piperidine has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, such as proteases, phosphatases, and kinases. It has also been found to modulate the activity of receptors, such as muscarinic and nicotinic acetylcholine receptors. In addition, 1-[4-(4,5-Dihydro-1H-imidazol-2-yl)benzyl]piperidine has been found to modulate the activity of ion channels, such as sodium and calcium channels.

Advantages and Limitations for Lab Experiments

1-[4-(4,5-Dihydro-1H-imidazol-2-yl)benzyl]piperidine has several advantages for use in laboratory experiments. It is water-soluble, non-toxic, and has a low melting point. It is also easily synthesized and can be stored for long periods of time. However, it has several limitations as well. It is not very soluble in organic solvents, and its activity can be affected by pH, temperature, and other environmental factors.

Future Directions

There are a variety of potential future directions for the study of 1-[4-(4,5-Dihydro-1H-imidazol-2-yl)benzyl]piperidine. It could be used to study the structure and function of enzymes, as well as the mechanism of action of drugs. It could also be used to study the structure and function of receptors, ion channels, and other proteins. In addition, it could be used to study protein-protein interactions and enzyme-substrate interactions. Finally, it could be used to study the effects of environmental factors, such as pH, temperature, and light, on the activity of enzymes and proteins.

properties

IUPAC Name

1-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3/c1-2-10-18(11-3-1)12-13-4-6-14(7-5-13)15-16-8-9-17-15/h4-7H,1-3,8-12H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVZHDUQJKLRIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C3=NCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4,5-Dihydro-1H-imidazol-2-yl)benzyl]piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(4,5-Dihydro-1H-imidazol-2-yl)benzyl]piperidine
Reactant of Route 2
Reactant of Route 2
1-[4-(4,5-Dihydro-1H-imidazol-2-yl)benzyl]piperidine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-[4-(4,5-Dihydro-1H-imidazol-2-yl)benzyl]piperidine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-[4-(4,5-Dihydro-1H-imidazol-2-yl)benzyl]piperidine
Reactant of Route 5
Reactant of Route 5
1-[4-(4,5-Dihydro-1H-imidazol-2-yl)benzyl]piperidine
Reactant of Route 6
Reactant of Route 6
1-[4-(4,5-Dihydro-1H-imidazol-2-yl)benzyl]piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.